molecular formula C4H4INO2 B140639 N-Iodosuccinimide CAS No. 516-12-1

N-Iodosuccinimide

Cat. No. B140639
CAS RN: 516-12-1
M. Wt: 224.98 g/mol
InChI Key: LQZMLBORDGWNPD-UHFFFAOYSA-N
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Description

N-Iodosuccinimide (NIS) is a reagent that has been widely used in organic synthesis due to its ability to promote various chemical transformations. It is particularly noted for its role in iodination reactions, where it acts as an iodine source, and in oxidative coupling processes. The versatility of NIS is demonstrated through its application in a range of reactions, including trifunctionalization of alkynoates, Hofmann-Löffler reactions, debenzylation of benzylamino alcohols, spirocyclopropanation of styrenes, cyclization of 3-aza-1,5-enynes, oxidative coupling of indoles and phenols, [3 + 2] annulation reactions, glycosidation reactions, synthesis of α-iodo carbonyl compounds, and cyclization of 1-(2'-anilinyl)prop-2-yn-1-ols [1-10].

Synthesis Analysis

The synthesis of NIS can be achieved through the reaction of N-chlorosuccinimide and sodium iodide in acetone, providing a convenient and efficient method for generating NIS in situ . This approach allows for the subsequent preparation of various iodinated organic compounds, showcasing the practicality and utility of NIS in synthetic chemistry.

Molecular Structure Analysis

While the molecular structure of NIS is not explicitly discussed in the provided papers, it is known to consist of a succinimide ring with an iodine atom attached to the nitrogen. This structure is responsible for its reactivity and the ability to act as an iodine transfer agent in various chemical reactions.

Chemical Reactions Analysis

NIS has been shown to facilitate a multitude of chemical reactions. For instance, it promotes the cascade trifunctionalization of alkynoates, leading to the formation of 1,1-diiodoalkenes . It also enables the Hofmann-Löffler reaction under visible light, resulting in the selective intramolecular C-H amination of aliphatic groups . Additionally, NIS is used in the spirocyclopropanation of styrenes with 1,3-dicarbonyl compounds, involving multiple bond cleavage and formation events . The reagent has also been applied in the metal-free cyclization of 3-aza-1,5-enynes to synthesize dihydropyridines and their iodinated derivatives , as well as in the oxidative coupling of indoles and phenols towards complex polycyclic structures .

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Selective Debenzylation : NIS is used for selective mono- or didebenzylation in multifunctionalized carbohydrate and amino acid derived N-dibenzylamines (Grayson & Davis, 2005).

  • Activation of Thioglycosides : It is effective in the activation of fully acylated thioglycosides, leading to the formation of 1,2-trans linked glycosides and glycosidic esters (Veeneman, Leeuwen & Boom, 1990).

  • Cross-Coupling of Alcohols : NIS serves as an efficient and selective precatalyst for dehydrative O-alkylation reactions between various alcohols, enhancing the green chemical profiles of these transformations (Ajvazi & Stavber, 2021).

  • Iodination of C5-Position in Pyrimidines : It is an excellent reagent for the conversion of 2,4-dialkoxy pyrimidines to 2,4-dialkoxy-5-iodopyrimidines (Das & Kundu, 1988).

  • Synthesis of Nucleosides : NIS induced nucleosidation is particularly suited for the synthesis of N(1)-pyrimidine nucleosides and provides a selective entry into N(7)-purine nucleosides, exhibiting beta-specificity (Luisier, Šilhár & Leumann, 2008).

  • Oxidative Coupling of Indoles and Phenols : NIS-mediated dearomative oxidative coupling is applied to benzofuroindoline-containing polycyclic scaffolds related to the natural product bipleiophylline (Denizot, Guillot, Kouklovsky & Vincent, 2018).

  • Stereoselective Iodoamination of Alkenes : A chiral thiohydantoin catalyst is used for the stereoselective iodoamination of alkenes with NIS as the source of electrophilic iodine (Mizar et al., 2014).

  • Synthesis of cis-2,5-Disubstituted Tetrahydrofurans : NIS works effectively as an activator for the synthesis of tetrahydrofurans and their application in the synthesis of adjacent bis-tetrahydrofuran core of Annonaceous acetogenins (Fujioka et al., 2012).

Safety And Hazards

NIS may cause serious eye irritation and is suspected of causing genetic defects . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling NIS .

properties

IUPAC Name

1-iodopyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO2/c5-6-3(7)1-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZMLBORDGWNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199550
Record name N-Iodosuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Iodosuccinimide

CAS RN

516-12-1
Record name N-Iodosuccinimide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Iodosuccinimide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Iodosuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodopyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-IODOSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3COS3X3N4P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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